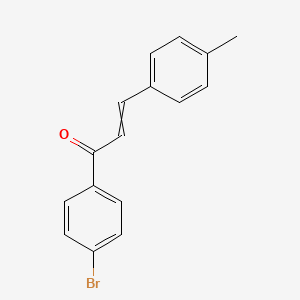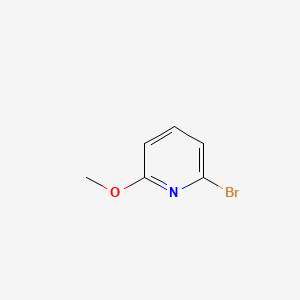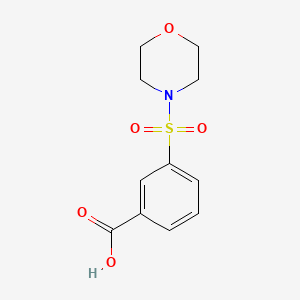
4-Bromo-2-methylnaphthalen-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-2-methylnaphthalen-1-amine involves palladium-catalyzed amination of aryl bromides under microwave conditions, providing a rapid and efficient method to produce 1-aminonaphthalenes from respective aryl bromides with good yields. This process shows improvements in yields especially with quinoline substrates, indicating the efficiency of microwave-assisted reactions in enhancing product yields (Wang, Magnin, & Hamann, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has been characterized using X-ray diffraction, demonstrating stable molecular structures with negative HOMO and LUMO energies. Such structures indicate a small energy gap between the HOMO and LUMO, facilitating intramolecular charge transfer responsible for nonlinear optical properties. This detailed structural characterization supports understanding the molecular stability and electronic properties of brominated aromatic amines (Tamer et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-2-methylnaphthalen-1-amine can include nucleophilic addition reactions where the bromoallenic ester reacts with primary or secondary amines to form a variety of compounds. These reactions highlight the compound’s reactivity and versatility as a building block in organic synthesis, facilitating the formation of novel structures and enhancing the molecular diversity (Mavrov & Kucherov, 1972).
Physical Properties Analysis
The physical properties of 4-Bromo-2-methylnaphthalen-1-amine and its derivatives can be inferred from related compounds, such as (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one. These compounds have been characterized using spectroscopic methods like FTIR and NMR, providing insights into their structural and physical characteristics. Such analyses contribute to understanding the compound's stability, reactivity, and suitability for various applications (Thanigaimani et al., 2015).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-methylnaphthalen-1-amine, including its reactivity and interaction with other chemical species, can be illustrated through studies on similar compounds. For instance, the reactivity of bromophenyl derivatives in forming benzimidazoles under CuI catalysis offers insights into the nucleophilic substitution reactions that 4-Bromo-2-methylnaphthalen-1-amine might undergo. Such reactions underscore the compound's utility in synthesizing heterocyclic compounds and its potential in various chemical transformations (Lygin & Meijere, 2009).
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Amination
4-Bromo-2-methylnaphthalen-1-amine has been utilized in palladium-catalyzed amination reactions. For instance, Wang, Magnin, and Hamann (2003) demonstrated the rapid preparation of 1-aminonaphthalenes using Pd-catalyzed aryl amination under microwave conditions, highlighting improvements in yields, especially with quinoline substrates (Wang, Magnin, & Hamann, 2003).
Synthesis of Benzimidazoles
Lygin and Meijere (2009) researched the reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis to produce 1-substituted benzimidazoles, demonstrating the role of brominated amines in synthesizing complex organic compounds (Lygin & Meijere, 2009).
Amination of Naphthalimides
Fleming, Ashton, and Pfeffer (2014) achieved successful amination of 4-bromo-1,8-naphthalimides using a general palladium-mediated approach. This method is particularly efficient for complex substrates, providing a valuable tool for the synthesis of highly fluorescent 4-aminonaphthalimides (Fleming, Ashton, & Pfeffer, 2014).
Diastereoselective Cycloaddition
Adam and Prein (1994) prepared chiral derivatives of 1-bromo-4-methylnaphthalene, which exhibited substituent-dependent π-facial selectivity with singlet oxygen, indicating the potential of brominated amines in stereoselective organic reactions (Adam & Prein, 1994).
Synthesis of Naphthalenes
Onyango et al. (2015) described the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, highlighting the versatility of brominated naphthalenes in organic synthesis (Onyango et al., 2015).
Preparation of Anti-inflammatory Agents
Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in preparing non-steroidal anti-inflammatory agents. This research underscores the importance of brominated naphthalenes in pharmaceutical synthesis (Xu & He, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEWBYGPFNJONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294665 | |
| Record name | 4-bromo-2-methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylnaphthalen-1-amine | |
CAS RN |
37113-08-9 | |
| Record name | NSC97610 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-2-methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



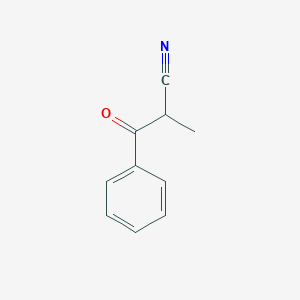

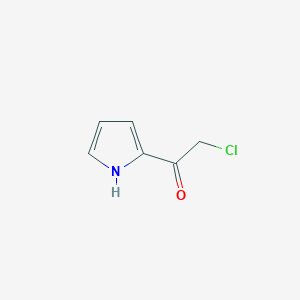


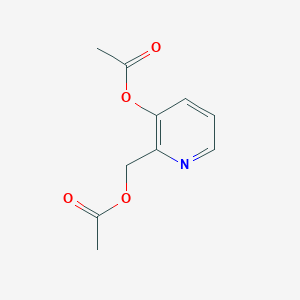
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)

